

Synthesis and Characterization of 5-Bromo-6-methylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-6-methylpicolinic acid

Cat. No.: B1354969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **5-Bromo-6-methylpicolinic acid**, a heterocyclic building block with potential applications in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). Given the limited availability of detailed experimental data in peer-reviewed literature, this document presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data.

Introduction

5-Bromo-6-methylpicolinic acid (CAS No: 137778-20-2) is a substituted pyridine carboxylic acid. The presence of a carboxylic acid, a methyl group, and a bromine atom on the pyridine ring makes it a versatile scaffold for further chemical modifications. Notably, its structural motifs are found in molecules designed to interact with biological targets. Supplier information categorizes this compound as a "Protein Degrader Building Block," suggesting its potential utility as a ligand for E3 ubiquitin ligases in the design of PROTACs.^[1]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The picolinic acid moiety is a known scaffold for developing ligands for E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).

Proposed Synthesis

A plausible and efficient synthesis of **5-Bromo-6-methylpicolinic acid** can be envisioned in a three-step sequence starting from the commercially available 6-methylpicolinic acid. This proposed pathway involves an initial esterification, followed by a regioselective bromination, and concluding with a hydrolysis step to yield the final product.

[Click to download full resolution via product page](#)

Caption: Proposed three-step synthesis of **5-Bromo-6-methylpicolinic acid**.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of **5-Bromo-6-methylpicolinic acid**. These are based on general procedures for similar transformations and should be optimized for best results.

Step 1: Synthesis of Methyl 6-methylpicolinate

This step involves a Fischer esterification of the starting material, 6-methylpicolinic acid.

- Materials: 6-methylpicolinic acid, methanol, concentrated sulfuric acid.
- Procedure:
 - To a solution of 6-methylpicolinic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
 - Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

- Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-methylpicolinate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of Methyl 5-bromo-6-methylpicolinate

This step involves the regioselective bromination of the pyridine ring at the 5-position using N-bromosuccinimide (NBS). The electron-donating methyl group and the ring nitrogen direct the bromination to the 5-position.

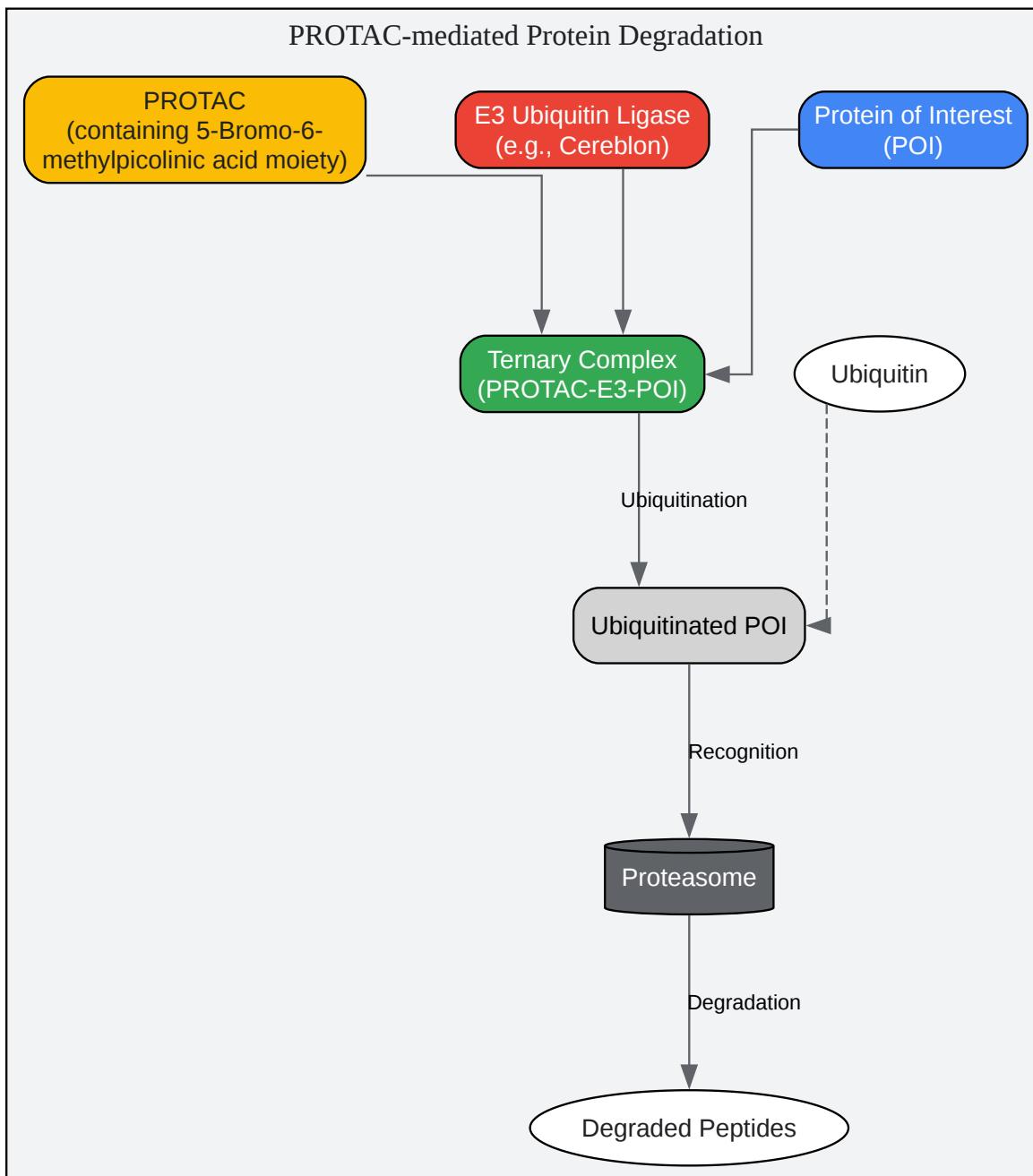
- Materials: Methyl 6-methylpicolinate, N-bromosuccinimide (NBS), carbon tetrachloride (or another suitable inert solvent), benzoyl peroxide (or another radical initiator).
- Procedure:
 - Dissolve methyl 6-methylpicolinate (1.0 eq) in carbon tetrachloride (15-20 mL per gram of ester).
 - Add N-bromosuccinimide (1.05-1.2 eq) and a catalytic amount of benzoyl peroxide.
 - Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Maintain reflux for 2-4 hours, monitoring by TLC.
 - Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
 - Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield methyl 5-bromo-6-methylpicolinate.

Step 3: Synthesis of **5-Bromo-6-methylpicolinic Acid**

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

- Materials: Methyl 5-bromo-6-methylpicolinate, sodium hydroxide, hydrochloric acid.
- Procedure:
 - Dissolve methyl 5-bromo-6-methylpicolinate (1.0 eq) in a mixture of methanol and water.
 - Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 1-3 hours, monitoring by TLC.
 - Once the hydrolysis is complete, remove the methanol under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
 - The product will precipitate out of the solution. Collect the solid by vacuum filtration.
 - Wash the solid with cold water and dry under vacuum to obtain **5-Bromo-6-methylpicolinic acid**.

Characterization


The structural confirmation of **5-Bromo-6-methylpicolinic acid** would be achieved through a combination of spectroscopic methods and physical property measurements. The following table summarizes the expected data.

Property/Technique	Expected Data for 5-Bromo-6-methylpicolinic acid
Physical State	White to off-white solid
Molecular Formula	C ₇ H ₆ BrNO ₂
Molecular Weight	216.03 g/mol
Melting Point	Not reported, expected to be in the range of 150-180 °C
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): ~13.5 (s, 1H, COOH), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.6 (s, 3H, CH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ (ppm): ~165 (C=O), ~158 (C-N), ~148 (C-Br), ~140 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C), ~23 (CH ₃)
IR Spectroscopy (KBr, cm ⁻¹)	~3000-2500 (broad O-H stretch), ~1700 (C=O stretch), ~1600, ~1450 (C=C and C=N ring stretching)
Mass Spectrometry (EI)	m/z: 215/217 ([M] ⁺ , isotopic pattern for Br), 171/173 ([M-CO ₂ H] ⁺)

Application in Drug Development: PROTACs

The classification of **5-Bromo-6-methylpicolinic acid** as a "Protein Degrader Building Block" points towards its use in the synthesis of PROTACs. In a typical PROTAC molecule, a ligand for an E3 ligase is connected via a linker to a ligand for a target protein of interest (POI). This ternary complex formation facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.

Picolinic acid derivatives are known to be effective ligands for the Cereblon (CRBN) E3 ligase, a key player in the ubiquitin-proteasome system. The carboxylic acid group of **5-Bromo-6-methylpicolinic acid** can be used as a handle to attach a linker, while the brominated pyridine core can be further functionalized to optimize binding to the E3 ligase or to attach other moieties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Synthesis and Characterization of 5-Bromo-6-methylpicolinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354969#synthesis-and-characterization-of-5-bromo-6-methylpicolinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com